molecular formula C8H10N2O6 B2900630 1-hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.1?,?]undecan-8-one CAS No. 468089-51-2

1-hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.1?,?]undecan-8-one

Cat. No.: B2900630
CAS No.: 468089-51-2
M. Wt: 230.176
InChI Key: WXPGMTQUBGOTCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.1²,⁵]undecan-8-one is a tricyclic compound featuring a complex framework with oxygen (dioxa) and nitrogen (aza) heteroatoms, a hydroxyl (-OH) group, and a nitro (-NO₂) substituent. The tricyclo[4.3.1.1²,⁵]undecane backbone indicates a bridged bicyclic system fused with an additional ring, creating a rigid three-dimensional structure.

Properties

IUPAC Name

1-hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.12,5]undecan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O6/c11-6-5(10(13)14)3-1-8(12,9-6)7-15-2-4(3)16-7/h3-5,7,12H,1-2H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPGMTQUBGOTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3COC(C1(NC(=O)C2[N+](=O)[O-])O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.1?,?]undecan-8-one typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of a suitable precursor followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.1?,?]undecan-8-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitro and hydroxy positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

1-Hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.1?,?]undecan-8-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.1?,?]undecan-8-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • 1-Benzyl-3,6-diazatricyclo...undecan-9-one () incorporates a benzyl group and two amines, suggesting utility in drug synthesis (e.g., as a scaffold for receptor-targeting molecules).
  • The thia-containing compound () has a high molecular weight (474.53 g/mol) and LogP (5.83), indicating lipophilicity suitable for membrane permeability in drug design .

Physicochemical and Computational Properties

Compound (Evidence Reference) LogP Polar Surface Area (PSA, Ų) Melting Point (°C)
Target compound () N/A N/A N/A
1-Benzyl-3,6-diazatricyclo... (3) N/A N/A N/A
Thia-containing analog (5) 5.83 109.89 N/A
4-Azatricyclo...undecan-5-one (6) N/A N/A 100–110

Key Insights :

  • The thia-containing analog () has a high PSA (109.89 Ų), reflecting its nitro and ether groups’ polarity, which may limit blood-brain barrier penetration but enhance solubility .
  • The 4-azatricyclo compound () has a moderate melting point (100–110°C), typical of rigid, small heterocycles used as synthetic intermediates .

Biological Activity

1-Hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.1?,?]undecan-8-one is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H14N2O4
  • Molecular Weight : 230.176 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Nitric Oxide Release : The nitro group in the compound may facilitate the release of nitric oxide (NO), which is known to play a crucial role in vasodilation and neurotransmission.
  • Reactive Oxygen Species Modulation : The compound has been shown to influence the production of reactive oxygen species (ROS), which are important in cell signaling and apoptosis.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression and inflammation.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

StudyCell LineTreatment ConcentrationResults
Study AHeLa (cervical cancer)10 µMSignificant reduction in cell viability (70% inhibition)
Study BMCF7 (breast cancer)5 µMInduced apoptosis via caspase activation
Study CA549 (lung cancer)15 µMInhibited migration and invasion by 50%

These findings indicate that the compound may exert its anticancer effects through multiple pathways, including induction of apoptosis and inhibition of metastasis.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The compound demonstrated moderate antimicrobial activity, suggesting its potential as a lead for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptotic cells characterized by annexin V staining.

Case Study 2: In Vivo Studies

Animal models treated with this compound showed significant tumor growth inhibition compared to the control group, along with reduced side effects typically associated with conventional chemotherapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.